Ethanone, 1-phenyl-, 2-(1-phenylethylidene)hydrazone

Electrochemistry Redox properties Molecular conjugation

Ethanone, 1-phenyl-, 2-(1-phenylethylidene)hydrazone (CAS 729-43-1), commonly referred to as acetophenone azine, is a symmetrical (E,E)-configured diaryl azine with the molecular formula C₁₆H₁₆N₂ and a molecular weight of 236.31 g/mol. It is a crystalline yellow solid with a well-defined melting point of 121–122 °C and a computed XLogP3-AA of 3.7.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
CAS No. 729-43-1
Cat. No. B1310073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-phenyl-, 2-(1-phenylethylidene)hydrazone
CAS729-43-1
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(=NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16N2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b17-13-,18-14-
InChIKeyMOKMQSIJAHPSQX-JTFWXBGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetophenone Azine (CAS 729-43-1): Technical Baseline for Scientific Procurement and Comparative Selection


Ethanone, 1-phenyl-, 2-(1-phenylethylidene)hydrazone (CAS 729-43-1), commonly referred to as acetophenone azine, is a symmetrical (E,E)-configured diaryl azine with the molecular formula C₁₆H₁₆N₂ and a molecular weight of 236.31 g/mol [1]. It is a crystalline yellow solid with a well-defined melting point of 121–122 °C [2] and a computed XLogP3-AA of 3.7 [3]. The compound features a central N–N bond linking two acetophenone-derived imine moieties, which confers distinct stereoelectronic properties that differentiate it from mono‑hydrazones, unsymmetrical azines, and para‑substituted analogs [4]. Its growing prominence as a contact allergen in ethylene vinyl acetate (EVA)-based sports equipment [5] has established it as a priority reference standard in dermatological patch testing and a defined target in extractables and leachables (E&L) screening.

Why Generic Substitution Fails for Acetophenone Azine (729-43-1): Evidence-Based Structural and Functional Non-Interchangeability


In‑class compounds such as acetophenone phenylhydrazone, benzalazine, and para‑substituted acetophenone azines are not functionally interchangeable with acetophenone azine (CAS 729-43-1). Quantitative electrochemical data demonstrate that the reduction potential of the parent acetophenone azine differs by up to 0.66 V across the aryl‑substituted azine series [1], directly affecting redox‑dependent applications. X‑ray crystallographic comparisons reveal that para‑substitution systematically alters N–N and C=N bond lengths by up to 0.02 Å relative to the unsubstituted parent [2], with measurable consequences for conjugation, stability, and metal‑binding geometry. In dermatological procurement, patch‑test data show that acetophenone azine elicits strongly positive reactions down to 0.001% in acetone, whereas its synthetic precursors acetophenone and hydrazine sulfate produce no response at identical concentrations [3]. These three orthogonal lines of evidence—electrochemical, structural, and allergological—confirm that simple analog substitution invalidates experimental reproducibility and clinical diagnostic accuracy, making targeted procurement of the specified CAS number mandatory.

Acetophenone Azine (729-43-1) Quantitative Differentiation Evidence: Direct Comparator Data for Informed Procurement


Electrochemical Reduction Potential Differentiates Unsubstituted Acetophenone Azine from Para-Substituted Analogs by Up to 0.66 V

Cyclic voltammetry in acetonitrile/DMF reveals that the standard reduction potential for the formation of the radical anion of the unsubstituted acetophenone azine (X=H, Y=H) is clearly differentiated from para-substituted analogs [1]. The first reduction potential (E° .⁻) for unsubstituted acetophenone azine is reported as intermediate within a series where values span a range of 0.66 V from the most electron-withdrawing to the most electron-donating substituents [1]. Specifically, 4‑CN/4‑CN acetophenone azine exhibits the most positive (least negative) E° .⁻, while 4‑OCH₃/4‑OCH₃ acetophenone azine exhibits the most negative value, with unsubstituted acetophenone azine occupying a clearly resolvable, distinct position between these extremes [1]. This quantitative separation confirms that para‑substitution fundamentally alters the electron affinity of the azine core, and that unsubstituted acetophenone azine cannot be replaced by any substituted analog without measurable deviation in redox‑governed processes.

Electrochemistry Redox properties Molecular conjugation

X-Ray Crystallographic Bond Lengths of Acetophenone Azine Differ from Para-Substituted Analogs by up to 0.02 Å, Indicative of Distinct Stereoelectronic Character

A systematic comparative analysis of fifteen E,E‑configured para‑substituted acetophenone azines by single‑crystal X‑ray diffraction has provided quantitative bond length data for the unsubstituted parent compound alongside its halogen‑, oxygen‑, nitrogen‑, and carbon‑substituted derivatives [1]. The N–N bond length of the parent acetophenone azine is compared with those of the para‑substituted series; substituents such as –NO₂, –CN, –F, –Cl, –Br, –OMe, and –NMe₂ introduce measurable variations in both N–N and C=N distances, with maximum deviations from the parent on the order of 0.01–0.02 Å [1]. These differences, though modest in absolute magnitude, are structurally significant: they correlate with the electron‑withdrawing or ‑donating character of the para‑substituent and reflect changes in the contribution of resonance forms involving the azine bridge [1]. The parent acetophenone azine thus provides a structurally characterized, unperturbed reference point against which the effects of para‑substitution are quantitatively benchmarked.

Crystallography Solid-state structure Stereoelectronics

Acetophenone Azine Elicits Positive Patch‑Test Reactions at 0.001% in Acetone, Whereas Acetophenone and Hydrazine Sulfate Are Negative at Identical Concentrations

In a clinical investigation of severe contact dermatitis from shin pads, HPLC analysis confirmed the presence of acetophenone azine at approximately 20 µg/g in foam samples [1]. Subsequent diagnostic patch testing demonstrated that acetophenone azine (CAS 729-43-1) produced strongly positive reactions when diluted down to 0.001% in acetone, while patch tests with acetophenone and hydrazine sulfate—two compounds structurally related to its synthesis—were uniformly negative at equivalent concentrations [1]. Twenty negative controls tested with acetophenone azine at 0.01% in acetone showed no reaction, confirming the specificity of the response [1]. This direct comparative clinical data establishes acetophenone azine as a uniquely potent contact allergen among its immediate chemical relatives, with a positive elicitation threshold at least three orders of magnitude below typical irritant concentrations.

Contact dermatitis Allergenicity Patch testing

CLP Regulatory Classification as a Skin Sensitizer (Category 1) Distinguishes Acetophenone Azine from Non‑Classified Azine Analogs in Procurement Compliance

Acetophenone azine (CAS 729-43-1) has undergone formal in vitro and in vivo sensitization testing that confirmed its skin‑sensitizing potential, leading to its notified classification under the EU CLP Regulation (EC No 1272/2008) as a skin sensitizer [1]. This regulatory determination is supported by twelve published case reports of allergic contact dermatitis in children and adults from Europe and North America between 2016 and 2021 [1]. In contrast, many structurally similar azines and related hydrazones have not undergone formal sensitization assessment and remain without hazard classification [2]. The classification status of acetophenone azine thus imposes distinct procurement, handling, and safety documentation requirements (Safety Data Sheet Section 2 and Section 11) that do not apply to unclassified analogs, creating a concrete differentiator for institutional chemical management and regulatory compliance.

Regulatory toxicology Skin sensitization CLP classification

Melting Point of Acetophenone Azine (121–122 °C) Provides a >30 °C Differentiation from Benzalazine and Other Symmetrical Azines, Enabling Identity Verification in Procurement Quality Control

The melting point of acetophenone azine is consistently reported as 121–122 °C across multiple authoritative sources [1][2]. In comparison, benzalazine (the symmetrical azine of benzaldehyde) melts at 91–92 °C, and a mixed azine sample exhibits a significantly depressed melting point of 59–60 °C, substantially lower than either symmetrical parent [3]. This >30 °C difference provides a simple, instrument‑independent method for incoming identity verification. Commercial suppliers routinely specify a melting point range of 120–124 °C as a Certificate of Analysis (CoA) acceptance criterion [4], and any deviation indicates contamination, isomeric impurity, or mis‑identification.

Thermal analysis Identity testing Quality control

Acetophenone Azine Forms Defined 1:1 Neutral Complexes with Co(II), Ni(II), Cu(II), and Zn(II), Differentiating It from o‑OH Acetophenone Azine Which Adopts Bidentate/Tridentate Chelation Modes

Acetophenone azine (MeAZ) functions as a neutral ligand that forms 1:1 stoichiometric complexes with divalent first‑row transition metals including Co(II), Ni(II), Cu(II), and Zn(II) [1]. In contrast, the ortho‑hydroxylated analog o‑OH acetophenone azine (APA) acts in a bidentate or tridentate fashion, forming neutral 1:1 and 2:1 metal‑to‑ligand complexes with distinct stoichiometries: [Cu(II)L(H₂O)]·3H₂O, [Ni(II)L(H₂O)]·2H₂O, [Zn(II)L(H₂O)]·2H₂O, and [Co₂L(CH₃COO)₂·4H₂O] [2]. This difference arises from the presence of the ortho‑hydroxyl group, which enables additional O‑donor coordination that is absent in the parent acetophenone azine [2]. The ligand field geometry, solubility, and spectroscopic signatures (IR, UV‑Vis) of the resulting complexes are therefore fundamentally different between the two azine ligands, making them unsuitable for mutual replacement in coordination chemistry studies or catalytic applications.

Coordination chemistry Metal complexation Ligand design

Highest-Confidence Application Scenarios for Acetophenone Azine (CAS 729-43-1) Grounded in Quantitative Evidence


Diagnostic Patch‑Test Reference Allergen for Contact Dermatitis Clinics

Clinical dermatology practices and reference patch‑test laboratories should procure acetophenone azine (CAS 729-43-1) of ≥97% purity to prepare allergen preparations at the validated concentration of 0.1% in acetone or petrolatum [1]. The evidence establishing this application is direct: HPLC analysis confirmed acetophenone azine at ~20 µg/g in shin pad EVA foam, and diagnostic patch tests demonstrated strongly positive reactions down to 0.001% in acetone, while acetophenone and hydrazine sulfate controls were negative [2]. Acetophenone azine was named the 2021 Allergen of the Year by the American Contact Dermatitis Society [1], underscoring its clinical importance. Substitution with any other azine or hydrazone would compromise diagnostic sensitivity and is contraindicated.

Electrochemical Standard for Conjugation Studies and Redox Calibration

Electroanalytical laboratories studying the extent of π‑conjugation through azine bridges require unsubstituted acetophenone azine as the critical reference compound. Cyclic voltammetry data demonstrate that the standard reduction potential for radical anion formation varies by 0.66 V across the para‑substituted acetophenone azine series [3]. The parent acetophenone azine occupies a distinct intermediate position, making it the indispensable baseline for Hammett‑type correlations and for calibrating the electron‑withdrawing/donating character of the azine (–Az) group [3]. No substituted analog can serve as a universal reference because each carries a substituent‑specific perturbation to the reduction potential.

Crystallographic Benchmark for Azine Stereoelectronic Structure Determination

Solid‑state structural chemists conducting X‑ray crystallographic investigations of azine‑containing molecules should use acetophenone azine as the parent reference structure. The comparative analysis of fifteen para‑substituted derivatives established that bond lengths in the N–N=C–C₆H₅ framework vary systematically with the electronic nature of the substituent, with maximum deviations from the parent of 0.02 Å [4]. The unsubstituted parent compound provides the structurally unperturbed baseline necessary to distinguish intrinsic stereoelectronic effects from crystal‑packing forces, a distinction that is central to the interpretation of any new azine crystal structure [4].

Extractables and Leachables (E&L) Reference Standard for EVA‑Based Medical Devices and Consumer Products

Analytical chemistry laboratories performing E&L screening of ethylene vinyl acetate (EVA) copolymer‑based products (sports equipment, footwear, medical device components) require a certified reference standard of acetophenone azine for HPLC and GC‑MS quantification. The compound has been identified as a by‑product of EVA synthesis and detected at approximately 20 µg/g in commercial shin pads by HPLC [2]. Procurement of the authentic compound at defined purity enables accurate calibration curves, spike‑recovery validation, and regulatory threshold compliance. Substituting a structural analog with different chromatographic retention time and mass spectral fragmentation pattern would generate unrepresentative method validation data and risk false‑negative E&L findings.

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